![molecular formula C6H6ClFN2 B3089380 2-Chloro-5-fluoro-4,6-dimethylpyrimidine CAS No. 1192479-36-9](/img/structure/B3089380.png)
2-Chloro-5-fluoro-4,6-dimethylpyrimidine
Overview
Description
2-Chloro-5-fluoro-4,6-dimethylpyrimidine is a chemical compound with the molecular formula C6H6ClFN2. It has an average mass of 160.577 Da and a monoisotopic mass of 160.020355 Da .
Synthesis Analysis
A paper titled “Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives” provides a synthesis method for 2-anilinopyrimidines, which are obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-fluoro-4,6-dimethylpyrimidine consists of 10 atoms and 10 bonds . More detailed structural information can be found in the references .Physical And Chemical Properties Analysis
2-Chloro-5-fluoro-4,6-dimethylpyrimidine has a molecular formula of C6H6ClFN2. It has an average mass of 160.577 Da and a monoisotopic mass of 160.020355 Da .Scientific Research Applications
Synthesis of 2-Anilinopyrimidines
2-Chloro-5-fluoro-4,6-dimethylpyrimidine is used in the synthesis of 2-anilinopyrimidines . This process involves an aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction .
Microwave-Assisted Reactions
The compound is used in microwave-assisted reactions . The use of microwave irradiation decreases the reaction time from several hours to a few minutes or seconds compared to conventional heating . Moreover, fewer by-products are formed in microwave-assisted reactions .
Potential Bioactivity
The 2-anilinopyrimidines synthesized from 2-Chloro-5-fluoro-4,6-dimethylpyrimidine are of potential bioactivity . They have been evaluated as kinase inhibitors having antiproliferative activity against cancer cell lines .
Fungicides and Pesticides
Anilinopyrimidines, which can be synthesized from 2-Chloro-5-fluoro-4,6-dimethylpyrimidine, are known for their biological activity as fungicides and pesticides .
Generation of Supramolecular Networks
This class of compounds plays a role in the generation of supramolecular networks for molecular recognition .
Potential Inhibitors of Amyloid-β Peptides Aggregation
Some derivatives of the compound have been theoretically evaluated as potential inhibitors of amyloid-β peptides aggregation in the human brain . This aggregation process is involved in the onset of Alzheimer’s disease .
properties
IUPAC Name |
2-chloro-5-fluoro-4,6-dimethylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c1-3-5(8)4(2)10-6(7)9-3/h1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRLBBUURVUIEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274805 | |
Record name | 2-Chloro-5-fluoro-4,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701274805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-4,6-dimethylpyrimidine | |
CAS RN |
1192479-36-9 | |
Record name | 2-Chloro-5-fluoro-4,6-dimethylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192479-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-fluoro-4,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701274805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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